N-(1-(furan-2-yl)propan-2-yl)cinnamamide
Description
Contextualization of the Cinnamamide (B152044) Scaffold in Medicinal Chemistry
The cinnamamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netnih.govmedsci.cn This structural framework, characterized by a phenyl ring attached to an α,β-unsaturated amide, serves as a versatile template for designing new drug-like molecules. nih.govontosight.ai The scaffold's ability to engage in various interactions with biological targets, including hydrophobic, dipolar, and hydrogen bonding, makes it a valuable component in drug design. nih.gov
Researchers have extensively reported the pharmacological properties of cinnamamide derivatives, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netontosight.ainih.gov The acrylamide (B121943) moiety within the cinnamamide structure can act as a Michael acceptor, allowing for covalent interactions with amino acid residues in target proteins, which can enhance selectivity and potency. researchgate.net The diverse biological profile of this scaffold has led to its incorporation into compounds targeting a range of diseases. nih.govnih.gov
Table 1: Reported Biological Activities of Cinnamamide Derivatives
| Biological Activity | Therapeutic Target/Mechanism of Action |
|---|---|
| Anticancer | Tubulin polymerization, Mitochondria |
| Antimicrobial | Inhibition of bacterial and fungal growth |
| Anti-inflammatory | Inhibition of COX enzymes |
| Anticonvulsant | Modulation of GABA-A receptors |
| Neuroprotective | Targeting N-methyl-D-aspartate (NMDA) receptors |
| Antiviral | Inhibition of viral replication |
Significance of Furan (B31954) Moieties in Bioactive Compounds
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another key structural component in many pharmacologically active compounds. orientjchem.orgnih.gov Its presence is noted in numerous natural products and synthetic drugs, where it contributes to a wide spectrum of therapeutic properties. ijabbr.comijabbr.comresearchgate.net The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological macromolecules like enzymes and receptors. ijabbr.com
Furan derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgnih.govijabbr.com The furan moiety can also serve as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene (B33073), offering a way to modify a compound's pharmacological profile, metabolic stability, and bioavailability. ijabbr.com The versatility of the furan scaffold allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives for biological screening. ijabbr.com
Table 2: Examples of Furan-Containing Compounds and Their Activities
| Compound Type | Biological Activity |
|---|---|
| Nitrofurantoin | Antibacterial |
| Ranolazine | Antianginal (Cardioprotective) |
| Furanocoumarins | Anti-inflammatory |
Rationale for Investigating N-(1-(furan-2-yl)propan-2-yl)cinnamamide
The rationale for synthesizing and investigating this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a compound's biological activity—to create a new molecule with potentially enhanced or novel properties.
In this specific compound, the cinnamamide scaffold provides a well-established backbone known for a broad range of biological effects. researchgate.netnih.gov The furan moiety, linked via a propan-2-amine spacer, introduces another pharmacologically active component. ijabbr.comijabbr.com The investigation of this hybrid molecule is based on the hypothesis that the combination of these two scaffolds could lead to:
Synergistic Activity: The individual activities of the cinnamamide and furan moieties could complement each other, resulting in a more potent compound.
Novel Biological Profile: The unique three-dimensional arrangement of the combined structure might allow it to interact with biological targets in a way that neither component can alone, leading to a new spectrum of activity.
Improved Pharmacokinetic Properties: The furan group might modulate properties such as solubility, membrane permeability, and metabolic stability of the parent cinnamamide structure.
Scope and Objectives of Academic Research
Given the absence of specific published research on this compound, the scope and objectives for its academic investigation would likely be structured as follows:
Scope: The research would encompass the chemical synthesis, structural characterization, and comprehensive biological evaluation of the title compound and a library of its analogues.
Objectives:
Synthesis and Characterization: To develop and optimize a synthetic route for this compound. The structure and purity of the synthesized compound would be confirmed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. nih.govresearchgate.netmdpi.com
Biological Screening: To perform a broad-based in vitro screening of the compound against a panel of targets to identify potential therapeutic applications. This would likely include assays for:
Antimicrobial Activity: Testing against various strains of bacteria and fungi to determine minimum inhibitory concentrations (MICs). nih.govmdpi.commdpi.com
Anticancer Activity: Evaluating cytotoxicity against a range of human cancer cell lines. nih.govnih.govmdpi.com
Anti-inflammatory Activity: Assessing the inhibition of key inflammatory mediators or enzymes. ashdin.com
Structure-Activity Relationship (SAR) Studies: To synthesize a series of related compounds by modifying both the cinnamamide and furan parts of the molecule. This would help in identifying the key structural features required for any observed biological activity and in optimizing the lead compound for improved potency and selectivity.
Mechanism of Action Studies: For any significant "hit" from the biological screening, further experiments would be designed to elucidate the specific molecular mechanism by which the compound exerts its effect.
This structured approach would systematically explore the therapeutic potential of this compound, building upon the known pharmacological value of its constituent scaffolds.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[1-(furan-2-yl)propan-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMSMDIEMYAYSY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Biological Activities and Pharmacological Potential of N 1 Furan 2 Yl Propan 2 Yl Cinnamamide and Analogues
Central and Peripheral Nervous System Activities
Anticonvulsant Properties
A number of cinnamamide (B152044) derivatives have demonstrated anticonvulsant activity. nih.gov This has led to the proposal of a pharmacophore model for these derivatives, suggesting that specific structural features are crucial for their anticonvulsant effects. nih.gov Studies on various cinnamamide analogues have shown promising results in animal models of seizures.
For instance, R,S-(E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide and R,S-(E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide have exhibited significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. researchgate.net Another derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has also shown anticonvulsant activity in several animal models of seizures and epilepsy. researchgate.netmdpi.com The activity of these compounds highlights the potential of the cinnamamide scaffold in the development of new antiepileptic drugs. researchgate.netnih.gov
Table 1: Anticonvulsant Activity of Cinnamamide Analogues
| Compound | Test Model | Animal | ED₅₀ (mg/kg) |
|---|---|---|---|
| R,S-(E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide | MES | Mice | 86.6 |
| scPTZ | Mice | 109.6 | |
| 6-Hz | Mice | 60.9 | |
| R,S-(E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | MES | Mice | 47.1 |
| scPTZ | Mice | 77.1 | |
| R(-)-(2E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide | MES | Mice | 76.7 |
| scPTZ | Mice | 127.2 |
Antidepressant and Neuroprotective Effects
Cinnamamide derivatives have also been investigated for their potential antidepressant and neuroprotective properties. One such derivative, referred to as M2, has demonstrated rapid antidepressant-like effects in mice. nih.gov This effect is believed to be mediated through the enhancement of neurotransmission in the medial prefrontal cortex via dopamine (B1211576) D2 receptors. nih.gov
In addition to antidepressant effects, cinnamic acid and its derivatives are being explored for their neuroprotective potential, particularly in the context of stroke treatment. researchgate.net For example, novel cinnamamide-piperidine and piperazine (B1678402) derivatives have been synthesized and evaluated for their ability to protect against glutamate-induced neurotoxicity in cell cultures. researchgate.net Furthermore, some benzofuran-2-carboxamide (B1298429) derivatives have shown promise in protecting against excitotoxicity, a key mechanism in neuronal damage. nih.gov
Analgesic, Anti-inflammatory, Muscle Relaxant, and Sedative Properties
The pharmacological profile of cinnamamide and its analogues extends to analgesic, anti-inflammatory, muscle relaxant, and sedative activities. ijabbr.com Synthetic cinnamamides have been reported to possess anti-inflammatory properties. ashdin.com One particular furan-containing compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has demonstrated potent analgesic and anti-inflammatory activities in animal models. nih.gov FPP-3 is a dual inhibitor of cyclooxygenases (COX) and 5-lipoxygenase (LOX), which may contribute to its efficacy and potentially reduced gastric side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
While direct studies on the muscle relaxant and sedative properties of N-(1-(furan-2-yl)propan-2-yl)cinnamamide are limited, the broader class of cinnamamides has been associated with central nervous system depressant effects, which can encompass muscle relaxant and sedative actions. lkdkbanmerucollege.ac.in
Anticancer and Antiproliferative Investigations
In Vitro Cytotoxicity and Growth Inhibition Studies
This compound and its analogues have been the subject of numerous in vitro studies to evaluate their potential as anticancer agents. These investigations typically involve assessing the cytotoxicity of the compounds against various cancer cell lines. kosheeka.com
For example, a series of novel furan-2(3H)-one derivatives were synthesized and tested against human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7). rsc.orgresearchgate.net Several of these compounds exhibited significant cytotoxic activity. rsc.org Similarly, other studies have reported the antiproliferative effects of cinnamamide derivatives on melanoma cells and colon cancer cell lines. scielo.brpreprints.org
The mechanism of action for the anticancer effects of these compounds is an active area of research. Some studies suggest that they may induce apoptosis (programmed cell death) in cancer cells. For instance, certain N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivatives, which share structural similarities with cinnamamides, have been shown to arrest the cell cycle and induce apoptosis in liver cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Cinnamamide and Furan (B31954) Analogues
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| Furan-2(3H)-one derivatives | HepG-2, HCT116, MCF-7 | Cytotoxicity |
| Cinnamide-1,2,3-triazole derivatives | Melanoma cells | Antiproliferative and antimetastatic effects |
| 2-(aroylamino)cinnamamide derivatives | Caco-2, HCT-116, HT-29 (Colon cancer) | Cytotoxicity, Apoptosis induction |
| N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | Cytotoxicity |
Modulation of Tumorigenesis in Pre-clinical Models
While in vitro studies provide valuable initial data, pre-clinical animal models are essential for evaluating the in vivo efficacy of potential anticancer agents. Research in this area for this compound and its analogues is ongoing.
Antimicrobial and Antitubercular Efficacy
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Derivatives of furan and cinnamic acid have been identified as promising scaffolds in the development of new therapeutics due to their wide range of biological activities.
Cinnamamide and furan derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The core structure, featuring an (E)-β-phenyl-α,β-unsaturated carbonyl scaffold, is crucial for its biological effects. Studies on various synthetic cinnamides and cinnamates have revealed that their antimicrobial efficacy is influenced by the nature of substituents. For instance, increasing the chain length of amine substituents can impact the inhibitory activity.
Research on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed significant antimicrobial action, particularly against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MIC) as low as 1–4 µg/mL. nih.gov Certain derivatives were also effective in inhibiting biofilm formation by clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.gov
Furan derivatives have also been explored for their antimicrobial properties. ijabbr.com For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL, and they also inhibit the growth of Escherichia coli and Staphylococcus aureus. mdpi.com The lipophilicity of these compounds appears to play a role in their ability to penetrate microbial membranes. mdpi.com
Table 1: Antibacterial and Antifungal Activity of Selected Cinnamamide and Furan Analogues
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Staphylococcus spp. | 1–4 µg/mL | nih.gov |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Enterococcus spp. | 1–32 µg/mL | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.com |
| Butyl cinnamate (B1238496) | Candida spp. | 626.62 µM | mdpi.com |
| Isopropyl cinnamamide | S. aureus | 458.15 µM | mdpi.com |
Tuberculosis remains a major global health issue, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov This has spurred research into new chemical entities with anti-tubercular potential. Both furan and cinnamamide structures are found in compounds investigated for their activity against Mtb. researchgate.netresearchgate.net
Nitroheterocyclic compounds, including nitrofurans, are known to be effective antibacterial agents due to their mechanism of action, which involves reduction by bacterial enzymes to form toxic radical species. semanticscholar.org Novel furan derivatives have been synthesized and evaluated for their in vitro activity against Mtb. nih.gov For example, a series of nitrofuran-warhead-equipped spirocyclic azetidines demonstrated excellent activity, with some compounds showing lower MICs against the H37Rv strain of Mtb than the first-line drug isoniazid. semanticscholar.org The presence of the furan moiety is a key contributor to this activity.
While direct studies on this compound are not extensively documented in this specific context, the established antitubercular potential of both the furan and cinnamamide scaffolds suggests that this hybrid molecule could be a candidate for further investigation. researchgate.netbiorxiv.org
Table 2: Antitubercular Activity of Representative Furan Analogues
| Compound Class | Mtb Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | H37Rv | Lower than Isoniazid | semanticscholar.org |
| Phenylthiourea analogues | Intracellular Mtb | Active | biorxiv.org |
| Benzofuran derivatives | Mtb | Investigated in silico | nih.gov |
The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govmdpi.com Several inhibitors targeting 3CLpro have been investigated for their potential to combat viral infections. nih.gov While research directly linking this compound to 3CLpro inhibition is limited, related structures have been explored. The development of peptidomimetic inhibitors has shown that specific structural features are essential for binding to the active site of the protease. nih.gov
Interestingly, tyrosinase, an enzyme from Agaricus bisporus, has been shown to exhibit mild inhibition of SARS-CoV-2 3CLpro. rsc.orgcsic.es Chemical modification of this enzyme with glycans and peptides enhanced its inhibitory activity, suggesting that larger molecules with specific functionalities can interact with the viral protease. rsc.orgcsic.es This indirect connection highlights the broad screening of diverse chemical structures in the search for antiviral agents.
Enzyme Inhibition and Modulatory Activities
The ability of this compound and its analogues to interact with and modulate the activity of key enzymes is a significant aspect of their pharmacological potential.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its over-activity can lead to hyperpigmentation disorders. mdpi.com Consequently, tyrosinase inhibitors are sought after for cosmetic and therapeutic applications as skin-lightening agents. nih.gov Cinnamamide derivatives have emerged as potent inhibitors of this enzyme.
The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold present in cinnamamides is a critical feature for tyrosinase inhibition. sci-hub.ru Studies have shown that cinnamamides with a 2,4-dihydroxy group on the phenyl ring exhibit exceptionally strong inhibition of mushroom tyrosinase, far exceeding that of the standard inhibitor, kojic acid. nih.govsci-hub.ruresearchgate.net For instance, certain cinnamamide analogues demonstrated over 90% inhibition at a concentration of 25 µM, compared to 20.57% for kojic acid. researchgate.net
In cell-based assays using B16F10 melanoma cells, these active cinnamamides effectively reduced cellular tyrosinase activity and melanin production without causing cytotoxicity. nih.govsci-hub.ru This indicates that their anti-melanogenic effect is primarily due to the direct inhibition of tyrosinase. nih.gov The potent activity of these compounds makes them promising candidates for the development of agents to treat pigmentation disorders. sci-hub.ru
Table 3: Tyrosinase Inhibitory Activity of Cinnamamide Analogues
| Compound Analogue | Concentration | % Inhibition (Mushroom Tyrosinase) | Standard (Kojic Acid) % Inhibition | Reference |
|---|---|---|---|---|
| Cinnamamide 4 (with 2,4-dihydroxyphenyl) | 25 µM | 93.72% | 18.81% | nih.govsci-hub.ru |
| Cinnamamide 9 (with 2,4-dihydroxyphenyl) | 25 µM | 78.97% | 18.81% | nih.govsci-hub.ru |
| Cinnamamide 10 (with 4-hydroxy-3-methoxyphenyl) | 25 µM | 59.09% | 18.81% | nih.govsci-hub.ru |
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govnih.gov A series of cinnamamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory effects. ui.ac.id
The substitution of the carboxylic acid group of cinnamic acid with an amide group has been shown to significantly alter its α-glucosidase inhibitory activity. ui.ac.id Research indicates that the structure of the amine substituent plays a role, with increased bulkiness and chain length sometimes leading to decreased activity. ui.ac.id In one study, propylcinnamamide was identified as the most potent inhibitor among a series of derivatives, acting through a competitive mechanism. ui.ac.id All tested cinnamamide derivatives in this particular study showed higher α-glucosidase inhibitory activity than the parent compound, methyl trans-cinnamate. ui.ac.id
Table 4: α-Glucosidase Inhibitory Activity of Cinnamamide Derivatives
| Compound Derivative | Inhibitory Activity (Compared to Standard) | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Propylcinnamamide (3c) | Potent inhibitor | Competitive | ui.ac.id |
| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazides | Significant activity (some stronger than acarbose) | Not specified | nih.gov |
| Chloro-substituted acetamide (B32628) derivatives | Dependent on structure (electron-withdrawing groups increased activity) | Not specified | researchgate.net |
Cholinesterase Inhibition
The furan and cinnamamide moieties are present in various compounds that have been evaluated for their ability to inhibit cholinesterases, key enzymes in the pathology of neurodegenerative diseases. utripoli.edu.lyutripoli.edu.ly However, a direct investigation into the cholinesterase inhibitory activity of this compound has not been reported. Research on related cinnamamide derivatives has shown potential for the development of molecules with anticholinesterase properties. lkdkbanmerucollege.ac.in
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are significant targets in cancer therapy, and various inhibitor classes have been developed. nih.gov Notably, N-hydroxycinnamamide-based compounds have been designed and synthesized as potent HDAC inhibitors. nih.govnih.gov Some of these compounds have demonstrated significant inhibitory activity against different HDAC isoforms. nih.gov Despite the structural relevance, there is no specific data available on the HDAC inhibitory potential of this compound. Patents exist for cinnamamide derivatives as HDAC inhibitors, suggesting a potential for this class of compounds. google.comgoogle.com
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, and survival. While various small molecules have been developed as FAK inhibitors, no studies have been published that evaluate the FAK inhibitory activity of this compound.
Adenosine Phosphoribosyltransferase / Redox Effector Factor 1 (APE/Ref-1) Inhibition
APE/Ref-1 is a multifunctional protein involved in DNA repair and redox signaling, making it an attractive target in oncology. Research into bis-cinnamamide derivatives has shown promise in the development of APE/Ref-1 inhibitors for the treatment of human melanoma. This indicates that the cinnamamide scaffold could be a valuable starting point for designing APE/Ref-1 inhibitors. However, the inhibitory activity of this compound against APE/Ref-1 has not been specifically investigated.
Other Kinase Inhibitory Activities (e.g., Abl protein kinase)
The inhibitory potential of this compound against other protein kinases, such as the Abl protein kinase, has not been documented in scientific literature. The development of kinase inhibitors often involves extensive screening of compound libraries, and it is possible that this specific compound has not yet been subjected to such evaluations.
Antioxidant and Redox Homeostasis Regulation
The furan nucleus is a component of many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including antioxidant effects. utripoli.edu.lyutripoli.edu.lyorientjchem.orgijabbr.comnih.govwisdomlib.org Similarly, cinnamamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. ashdin.comresearchgate.netnih.govnih.gov While the structural components of this compound suggest a potential for antioxidant activity, no specific studies have been conducted to confirm this.
Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2) Pathway Activation
The Nrf2 pathway is a key regulator of cellular antioxidant responses. Studies on N-phenyl cinnamamide derivatives have demonstrated their ability to protect hepatocytes against oxidative stress by activating the Nrf2 pathway. mdpi.com These findings suggest that the cinnamamide scaffold may be a viable candidate for developing Nrf2 activators. However, the specific effect of this compound on the Nrf2 pathway has not been reported.
Mechanistic Insights into Cellular and Molecular Interactions of N 1 Furan 2 Yl Propan 2 Yl Cinnamamide
Receptor and Ion Channel Modulation
Direct evidence of N-(1-(furan-2-yl)propan-2-yl)cinnamamide modulating ligand-gated or voltage-gated ion channels has not been identified in the current body of scientific literature. The following sections discuss the known interactions of related furan (B31954) and cinnamamide-containing compounds with these targets to provide a potential framework for future investigation.
Ligand-Gated Ion Channels (e.g., GABAA Receptors)
There is no specific data on the interaction of this compound with GABAA receptors. However, other molecules containing a furan ring have been investigated for their effects on these primary inhibitory neurotransmitter receptors in the central nervous system. For instance, studies on synthetic chalcones incorporating a furan moiety, such as (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one (FURCHAL), have demonstrated anxiolytic and anticonvulsant effects that are suggested to be mediated through the GABAA receptor. Molecular docking studies of FURCHAL indicated that it likely binds to the same region as diazepam, a known positive allosteric modulator of GABAA receptors. This interaction is thought to be stabilized by hydrogen bonds involving the oxygen atoms of the FURCHAL molecule. The presence of the furan group in these compounds appears to contribute to their affinity for the GABAA receptor complex. This suggests that the furan component of this compound could potentially facilitate interactions with GABAA receptors, though this remains to be experimentally verified.
Voltage-Gated Channels and Transient Receptor Potential (TRP) Channels
Specific studies detailing the effects of this compound on voltage-gated ion channels or Transient Receptor Potential (TRP) channels are not currently available. TRP channels are a diverse group of cation channels involved in the perception of various sensory stimuli, including temperature, pain, and taste. nih.govmdpi.com They are significant targets for drug discovery in areas such as pain management and inflammatory diseases. mdpi.com Given that various natural and synthetic compounds can modulate TRP channel activity, it is plausible that a molecule like this compound could interact with one or more of the TRP channel subfamilies (e.g., TRPV, TRPA, TRPM). nih.gov However, without direct experimental evidence, any potential interaction remains speculative.
Enzyme Active Site and Allosteric Interactions
The cinnamamide (B152044) scaffold is recognized for its presence in a variety of pharmacologically active compounds that can interact with enzymes. nih.gov While direct studies on this compound are lacking, research on related molecules provides insights into potential enzyme interactions.
Binding Modes with Tyrosinase (Catalytic and Allosteric Sites)
There is no research specifically detailing the interaction between this compound and tyrosinase. However, studies on other furan-containing chalcones have shown significant tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov One derivative, compound 8 (which features a 2,4-dihydroxy substituted benzylidene group), was a potent mixed-type inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov Molecular docking simulations suggested that this compound could bind to both the catalytic and allosteric sites of the enzyme. nih.gov The interactions were noted with amino acid residues such as ASN260 and MET280 in the active site. nih.gov This dual-site binding is a potential mechanism for its potent inhibition.
Table 1: Tyrosinase Inhibitory Activity of a Related Furan-Containing Chalcone (Compound 8)
| Substrate | IC50 (µM) of Compound 8 | Inhibition Type | Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| L-tyrosine (monophenolase) | 0.0433 | Mixed | 0.012 |
| L-DOPA (diphenolase) | 0.28 | Mixed | 0.165 |
Data derived from studies on (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one. nih.gov
Given these findings, it is conceivable that this compound could also exhibit tyrosinase inhibitory properties, potentially through interactions with its active or allosteric sites, although this requires experimental validation.
Covalent and Non-covalent Interactions with Proteases (e.g., SARS-CoV-2 3CLPro)
No studies have been published on the interaction of this compound with proteases, including the SARS-CoV-2 3C-like protease (3CLpro). The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development. mdpi.comnih.gov Inhibitors of this enzyme often work by forming covalent or non-covalent bonds with the catalytic cysteine residue (Cys145) in the active site. While various classes of compounds are being investigated as 3CLpro inhibitors, there is no specific information to suggest that this compound would bind to this protease.
Cellular Signaling Pathway Modulation
Direct evidence for the modulation of cellular signaling pathways by this compound is absent from the scientific literature. However, research on other cinnamamide derivatives offers some clues into potential mechanisms. For example, a study on N-phenyl cinnamamide derivatives found that these compounds could protect liver cells from oxidative stress by activating the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. nih.govresearchgate.net Activation of the Nrf2 pathway leads to the expression of antioxidant genes, such as those involved in glutathione (B108866) synthesis. nih.gov This effect was dependent on the electronic properties of substituents on the cinnamamide scaffold. nih.gov These findings suggest that the cinnamamide core structure can be a pharmacophore for modulating cellular stress response pathways. It is plausible that this compound could influence similar pathways, but this hypothesis awaits experimental confirmation.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one (FURCHAL) |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives |
| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
| N-phenyl cinnamamide derivatives |
| Diazepam |
Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the compound This compound that addresses the mechanistic details requested in the article outline.
Specifically, no studies were found that investigate:
The regulation of Nrf2/Antioxidant Response Element (ARE) signaling by this compound.
The effects of this compound on the expression of downstream genes and proteins such as HO-1 and GCLC.
The proposed mechanisms of its antiproliferative action, including any potential for mitochondrial modification.
The available scientific literature focuses on a different class of related compounds, namely N-phenyl cinnamamide derivatives. Due to significant structural differences between these compounds and this compound, it would be scientifically inaccurate and speculative to attribute any of their documented cellular or molecular interactions to the subject of the requested article.
Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided outline for this compound based on current research findings.
Structure Activity Relationship Sar Studies of N 1 Furan 2 Yl Propan 2 Yl Cinnamamide Derivatives
Impact of Cinnamamide (B152044) Moiety Modifications
The cinnamamide portion of the molecule is a key pharmacophore, and alterations to this moiety have been shown to significantly affect the biological properties of the resulting derivatives. researchgate.net
Substituent Effects on the Phenyl Ring (Electronic, Steric, and Lipophilic)
The nature and position of substituents on the phenyl ring of the cinnamamide moiety play a critical role in modulating biological activity. These effects can be broadly categorized as electronic, steric, and lipophilic.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution within the molecule, influencing its interaction with biological targets.
Electron-Withdrawing Groups (EWGs): In several studies of cinnamamide derivatives, the presence of an EWG at the para-position of the phenyl ring has been found to be beneficial for certain biological activities. nih.gov For instance, compounds with a chloro group or a trifluoromethyl moiety at the para-position have demonstrated potent activity. nih.gov The introduction of a nitrile group, another EWG, has also been explored. nih.gov The increased α-glucosidase inhibitory activity of some cinnamamides has been attributed to the presence of EWGs on the cinnamoyl aromatic ring. researchgate.net
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs such as dimethylamine (B145610), methoxy, or ethoxy groups has also been shown to enhance activity in other contexts. nih.gov For example, in a series of N-phenyl cinnamamide derivatives, compounds with a dimethylamine group exhibited potent induction of Nrf2/ARE luciferase activity. nih.gov
Steric Effects: The size and shape of substituents on the phenyl ring can influence how the molecule fits into the binding site of a biological target. The introduction of bulky groups can either enhance or hinder activity depending on the specific interactions. For example, the introduction of a second chloro atom at the ortho or meta position of a para-chloro-substituted cinnamamide derivative led to a loss of potentiation activity, suggesting that steric hindrance may play a role. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Biological Activity This is an interactive table. You can sort and filter the data.
| Substituent (Position) | Electronic Effect | Impact on Activity | Reference |
|---|---|---|---|
| Chloro (para) | Electron-Withdrawing | Potent activity observed | nih.gov |
| Trifluoromethyl (para) | Electron-Withdrawing | Potent activity observed | nih.gov |
| Nitrile | Electron-Withdrawing | Can enhance certain activities | nih.gov |
| Dimethylamine | Electron-Donating | Potent activity observed | nih.gov |
| Methoxy | Electron-Donating | Can enhance activity | nih.gov |
| Ethoxy | Electron-Donating | Can enhance activity | nih.gov |
| Additional Chloro (ortho/meta) | Electron-Withdrawing | Loss of activity (potential steric hindrance) | nih.gov |
Modifications of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system is a crucial feature of the cinnamamide scaffold, acting as a Michael acceptor and participating in important biological interactions. nih.gov Modifications to this system can have a profound impact on the compound's reactivity and biological activity.
The conjugated structure, formed by the electron-withdrawing carbonyl group linked to an alkene, creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to the mechanism of action of many α,β-unsaturated carbonyl compounds. nih.gov
Alterations to this system, such as the reduction of the double bond, can lead to a loss of activity, highlighting the importance of the α,β-unsaturation for the biological effects of these compounds. nih.gov The synthesis of α,β-unsaturated carbonyl compounds through methods like carbonylation reactions allows for the creation of a diverse range of derivatives for SAR studies. researchgate.net
Substitutions and Linker Variations on the Amide Nitrogen
The amide nitrogen and its substituents are another key area for modification in SAR studies of cinnamamide derivatives.
N-Substituent Effects: The nature of the group attached to the amide nitrogen can significantly influence the compound's biological activity.
Alkyl Substitutions: Studies have shown that even minor changes to the alkyl group on the amide nitrogen can have a dramatic effect. For example, in one study, only a methyl substitution resulted in the potentiation of antibiotic activity, while ethyl, cyclopropyl, isopropyl, and isoamyl groups were not as effective. nih.gov The length and branching of the alkyl chain can influence factors like solubility and binding affinity. mdpi.com
Amide Linker Variations: The amide bond itself can be modified or replaced with other functional groups to probe the importance of its structural and electronic properties. Inverting the amide bond has been shown to be detrimental to activity in some cases, indicating the specific orientation of the carbonyl and N-H groups is important for interaction with the target. nih.gov
Table 2: Impact of N-Substituent on Biological Activity This is an interactive table. You can sort and filter the data.
| N-Substituent | Impact on Activity | Reference |
|---|---|---|
| Methyl | Potentiation of activity observed | nih.gov |
| Ethyl | Less effective than methyl | nih.gov |
| Cyclopropyl | Less effective than methyl | nih.gov |
| Isopropyl | Less effective than methyl | nih.gov |
| Isoamyl | Less effective than methyl | nih.gov |
| Phenyl | Significant change in activity compared to benzyl | researchgate.net |
| Nitrogen-containing heterocycles | Can influence activity | mdpi.com |
Role of the Furan-2-yl-propan-2-yl Side Chain
The furan-2-yl-propan-2-yl side chain is a distinctive feature of the parent compound and its derivatives, and modifications to this part of the molecule can significantly impact biological activity. researchgate.net The furan (B31954) ring, being an electron-rich aromatic system, can engage in various electronic interactions with biological targets. ijabbr.com
Furan Ring Position and Substitution Effects
The position of the substituent on the furan ring and the nature of any additional substituents can influence the molecule's electronic properties and steric profile.
Substituent Effects: The introduction of substituents on the furan ring can modulate its electronic nature. Electron-donating groups can enhance the electron density of the ring, while electron-withdrawing groups can decrease it. researchgate.net This can affect the ring's ability to participate in π-π stacking or other non-covalent interactions with a biological target. For example, furans with electron-donating groups are often well-suited as substrates in certain reactions, while electron-poor furans can display lower reactivity. researchgate.net
Alkyl Chain Length and Branching Influences
The length and branching of the alkyl chain connecting the furan ring to the amide nitrogen can also have a significant impact on biological activity.
Chain Length: Altering the length of the alkyl chain can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to a target. A longer or shorter chain could position the furan ring in a more or less favorable position within a binding pocket.
Branching: The presence and position of branching on the alkyl chain can introduce steric hindrance and affect the molecule's lipophilicity. For example, the propan-2-yl structure introduces a methyl branch. Removing or shifting this branch could influence how the side chain is accommodated by a receptor. The molecular size and number of branches can be tuned to optimize properties. researchgate.net
Chiral Center Stereochemistry and Enantioselectivity
The structure of N-(1-(furan-2-yl)propan-2-yl)cinnamamide features a chiral center at the second carbon of the propane (B168953) chain. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-forms). The spatial arrangement of substituents around this chiral center is a critical determinant of biological activity, as molecular recognition by biological targets like enzymes and receptors is highly stereospecific.
While specific enantioselectivity studies for this compound are not extensively detailed in publicly available literature, the principle of stereospecificity is well-established for bioactive molecules. The differential interaction of enantiomers with a chiral biological target can lead to one enantiomer exhibiting potent therapeutic activity while the other is significantly less active or may even produce different or adverse effects.
For analogous compounds, the orientation of substituents on the amine portion of the amide linkage dictates the ability to form optimal interactions within a binding pocket. For instance, the furan ring, the methyl group, and the hydrogen atom attached to the chiral carbon will occupy distinct spatial positions. A receptor's binding site may have a specifically shaped hydrophobic pocket that favorably accommodates the methyl group of one enantiomer but not the other, or a region that can only form favorable interactions with the furan ring when it is presented in a specific orientation. This precise three-dimensional fit is fundamental to the molecule's mechanism of action.
Hybridization and Scaffold Modifications (e.g., Cinnamamide-Furan Hybrids)
The design of this compound is a prime example of a molecular hybridization strategy. This medicinal chemistry approach involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule with the potential for enhanced affinity, improved activity, or a multi-target profile. nih.govresearchgate.net In this case, the cinnamamide scaffold is hybridized with a furan-containing moiety.
The Cinnamamide Pharmacophore : This moiety is recognized for its wide range of pharmacological activities. lkdkbanmerucollege.ac.in Its α,β-unsaturated carbonyl system and aromatic ring are key features that can be modified to tune its biological effects. nih.gov
The Furan Pharmacophore : The furan ring is a heterocyclic structure present in numerous natural products and synthetic drugs. It can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking, and serves as a versatile building block in drug design.
The combination of these two scaffolds into a cinnamamide-furan hybrid aims to leverage the beneficial properties of both. SAR studies on such hybrids typically explore modifications on either part of the molecule. For instance, adding substituents to the phenyl ring of the cinnamamide portion or to the furan ring can significantly impact biological activity. Research on various cinnamamide derivatives has shown that the nature and position of substituents on the phenyl ring are critical for antiproliferative activity. nih.gov Similarly, studies involving other heterocyclic moieties, like thiophene (B33073), combined with the cinnamamide scaffold have yielded compounds with significant anti-inflammatory and antioxidant activities. ashdin.com
| General Structure | R1 Group (on Cinnamoyl Phenyl Ring) | R2 Group (Amide Substituent) | Observed Biological Activity |
|---|---|---|---|
| Cinnamamide Core | -H | Heterocycle (e.g., Furan, Thiophene) | Antimicrobial, Anti-inflammatory |
| -Cl, -F | Substituted Phenyl | Anticancer (activity dependent on substitution pattern) | |
| -OH, -OCH3 | Alkyl, Aryl | Antioxidant, Antimicrobial |
Elucidation of Pharmacophore Models for Specific Activities
A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target, thereby triggering a biological response. nih.gov Developing such models is a key step in rational drug design and can be used to screen virtual libraries for new, potent compounds. dovepress.com
For cinnamamide derivatives, pharmacophore models have been developed for various activities, including anticancer and antimicrobial effects. nih.govikm.org.my These models typically identify several key features:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group is a crucial HBA.
Hydrogen Bond Donors (HBD): The N-H group of the amide linkage serves as an important HBD.
Aromatic/Hydrophobic Regions (AR/HY): The phenyl ring of the cinnamoyl group and the furan ring in the target compound both represent key aromatic and hydrophobic features that can engage in van der Waals and π-π stacking interactions within a receptor binding site.
In the context of anticancer activity, docking studies of cinnamamide derivatives have shown that interactions with specific amino acid residues, such as hydrogen bonding, are critical for inhibitory action. ikm.org.my A pharmacophore model for anticancer cinnamamides might consist of one HBA, one HBD, and at least two hydrophobic/aromatic centers arranged in a specific three-dimensional geometry. The this compound molecule fits this general model well, with its amide group providing the HBA and HBD features and the phenyl and furan rings providing the two required hydrophobic/aromatic centers.
Similarly, for antimicrobial activity, molecular modeling has suggested that the phenyl ring of the cinnamoyl moiety can engage in π–π stacking with fungal enzyme residues, while the carbonyl oxygen is also critical for binding. nih.gov
| Pharmacophore Feature | Corresponding Moiety in this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen (C=O) | Hydrogen Bonding |
| Hydrogen Bond Donor (HBD) | Amide Hydrogen (N-H) | Hydrogen Bonding |
| Aromatic/Hydrophobic Region 1 | Cinnamoyl Phenyl Ring | π-π Stacking, Hydrophobic Interaction |
| Aromatic/Hydrophobic Region 2 | Furan Ring | π-π Stacking, Hydrophobic Interaction |
Computational Chemistry and in Silico Approaches for N 1 Furan 2 Yl Propan 2 Yl Cinnamamide Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity:There are no QSAR models in the literature that have been developed or validated using N-(1-(furan-2-yl)propan-2-yl)cinnamamide to predict its biological activity.
This lack of specific computational research indicates a gap in the scientific literature and presents an opportunity for future in silico studies to explore the potential biological activities and interactions of this compound.
Identification of Physicochemical Descriptors Influencing Activity (Geometrical, Electronic)
The biological activity of a compound is intrinsically linked to its three-dimensional structure and electronic properties. These characteristics, known as physicochemical descriptors, determine how the molecule interacts with its biological target. Computational chemistry provides a suite of tools to calculate and analyze these descriptors for this compound.
Geometrical Descriptors: These parameters describe the size, shape, and spatial arrangement of the molecule. They are crucial for understanding the steric fit of the compound within a biological receptor's binding site. Key geometrical descriptors that would be analyzed for this compound include:
Principal Moments of Inertia (PMI): These values describe the mass distribution and provide a quantitative measure of the molecule's shape, indicating whether it is more linear, planar, or spherical.
Bond Lengths, Bond Angles, and Dihedral Angles: Specific conformational features, such as the orientation of the furan (B31954) ring relative to the cinnamamide (B152044) backbone, can be critical for activity. Analysis of the rotational barriers around key single bonds helps to identify low-energy, biologically relevant conformations.
Electronic Descriptors: These descriptors quantify the electronic charge distribution within the molecule, which governs its ability to form non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces with a target protein. Important electronic descriptors for this compound would include:
Partial Atomic Charges: The distribution of electron density across the molecule highlights regions that are electron-rich (e.g., the oxygen atom in the furan ring and the amide carbonyl) or electron-poor, which are potential sites for electrostatic interactions.
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface visually identifies regions of positive, negative, and neutral potential, which are key for recognizing and binding to a biological partner.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's reactivity and ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of molecular stability.
Quantitative Structure-Activity Relationship (QSAR) studies often correlate these calculated descriptors with experimentally determined biological activity to build predictive models. For this compound, such a model could identify which combination of steric and electronic features is most critical for its desired effect.
| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Activity |
|---|---|---|---|
| Geometrical | Molecular Surface Area (Ų) | ~350 | Influences solubility and steric fit in binding pocket. |
| Molecular Volume (ų) | ~300 | Correlates with molecular size and transport properties. | |
| Principal Moment of Inertia (PMI) Ratio | ~0.45 | Indicates a non-spherical, elongated shape. | |
| Electronic | Dipole Moment (Debye) | ~3.5 | Reflects overall polarity, affecting interactions. |
| HOMO Energy (eV) | -6.2 | Relates to electron-donating ability. | |
| LUMO Energy (eV) | -1.5 | Relates to electron-accepting ability. |
Disclaimer: The values presented in Table 1 are hypothetical and for illustrative purposes only, demonstrating the types of descriptors that would be calculated in a computational study of this compound.
Virtual Screening for Identification of Novel Analogues
Virtual screening is a powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can dramatically accelerate the discovery of new lead compounds. If a biological target for this compound is known or hypothesized, virtual screening can be employed to find novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.
The virtual screening process typically involves several stages:
Library Preparation: A large database of chemical compounds, which can range from thousands to millions of molecules, is prepared. This involves generating 3D conformations for each molecule and assigning correct protonation states and charges.
Target Preparation: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, a binding site or "active site" is defined.
Docking and Scoring: Each molecule in the library is computationally "docked" into the defined binding site of the target. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site. A scoring function is then used to estimate the binding affinity (e.g., binding energy) for each docked pose. Compounds are ranked based on their scores.
Filtering and Selection: The top-ranked compounds are selected for further analysis. Post-docking filters may be applied to remove compounds with undesirable properties (e.g., poor drug-likeness, potential toxicity).
For this compound, a virtual screening campaign could focus on identifying analogues that retain the key pharmacophoric features (e.g., the furan ring as a hydrogen bond acceptor, the amide group, the aromatic ring of the cinnamoyl moiety) while exploring modifications to other parts of the molecule. This could lead to the identification of derivatives with enhanced binding affinity or improved selectivity. The output of such a screen is a ranked list of "hits" that can be prioritized for chemical synthesis and experimental testing.
| Rank | Compound ID | Proposed Modification | Hypothetical Docking Score (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|---|
| 1 | VS-001 | Chlorine at para-position of cinnamoyl ring | -9.5 | Halogen bond with serine residue |
| 2 | VS-002 | Methyl group on furan ring | -9.2 | Enhanced hydrophobic interaction |
| 3 | VS-003 | Replacement of furan with thiophene (B33073) | -8.9 | Similar H-bond acceptor, altered geometry |
| 4 | VS-004 | Hydroxyl group on cinnamoyl ring | -8.7 | New hydrogen bond with backbone carbonyl |
Disclaimer: The data presented in Table 2 is a hypothetical representation of the output from a virtual screening study and is for illustrative purposes only. The Compound IDs, modifications, scores, and interactions are not based on actual experimental data.
Development of Novel N 1 Furan 2 Yl Propan 2 Yl Cinnamamide Derivatives and Hybrid Compounds
Design Principles for Structure-Activity Optimization
The modification of a lead compound like N-(1-(furan-2-yl)propan-2-yl)cinnamamide is guided by established principles to enhance its efficacy and target specificity. Structure-activity relationship (SAR) studies are central to this process, investigating how chemical alterations influence biological effects. nih.gov Key strategies include bioisosteric replacement and scaffold hopping to discover novel chemotypes with improved properties. nih.gov
Bioisosterism is a fundamental strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to produce a compound with comparable biological activity. researchgate.net This technique is extensively used to modify the cinnamamide (B152044) and furan (B31954) moieties to improve pharmacodynamic and pharmacokinetic profiles.
For the furan ring, common bioisosteric replacements include other five-membered heterocycles like thiophene (B33073) or six-membered rings such as pyridine. researchgate.netnih.gov These substitutions can alter the molecule's electronic properties, lipophilicity, and metabolic stability while aiming to preserve the essential interactions with its biological target. researchgate.net For instance, replacing a phenyl group with a pyridyl substituent is a common tactic to increase robustness towards metabolic oxidation. researchgate.net The choice of bioisostere depends on maintaining steric and electronic characteristics crucial for biological function. u-tokyo.ac.jp
In the cinnamamide portion, modifications can be made to the phenyl ring, the propenamide linker, or the amide group. The rationale for these changes often involves exploring the impact of electron-donating or electron-withdrawing groups on the aromatic ring to fine-tune activity.
Table 1: Common Bioisosteric Replacements for Furan and Phenyl Moieties
| Original Moiety | Bioisosteric Replacement(s) | Rationale |
|---|---|---|
| Furan | Thiophene, Pyridine, Isoxazole (B147169) | Modify electronic properties, metabolic stability, and hydrogen bonding capacity. researchgate.netnih.gov |
| Phenyl (in Cinnamamide) | Pyridyl, Thienyl, Substituted Phenyls | Enhance metabolic stability, alter lipophilicity, introduce new interaction points. researchgate.net |
Scaffold hopping is a more advanced design strategy that involves replacing the central core structure (scaffold) of the molecule with a chemically different one, while preserving the original compound's biological activity. nih.gov This approach is used to discover novel intellectual property, escape from undesirable properties of the original scaffold, or explore new chemical space.
This strategy can range from small changes, like replacing one heteroatom for another in a ring (heterocycle replacements), to more significant alterations, such as ring-opening or ring-closing transformations. nih.govbhsai.org Topology-based hopping, another category, focuses on maintaining the three-dimensional arrangement of key functional groups while using a completely different core. nih.gov For cinnamamide-based compounds, a scaffold hopping approach might replace the entire furan-propan-amide backbone with a different structural motif that mimics its spatial and electronic features, potentially leading to compounds with improved drug-like properties. bhsai.orgresearchgate.net
Synthesis and Pre-clinical Evaluation of Hybrid Structures
Molecular hybridization is a strategy that combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. The goal is to create a hybrid compound with a broader activity spectrum or enhanced potency against specific targets.
The synthesis of hybrid molecules incorporating both cinnamamide and barbiturate (B1230296) scaffolds is an area of interest due to the diverse biological activities of barbiturates, including sedative and anticonvulsant properties. mdpi.com Barbituric acid and its derivatives serve as versatile building blocks in organic synthesis. mdpi.com Research has focused on creating novel chromenyl barbiturates and thiobarbiturates, which are then evaluated for their biological potential. For example, a series of pyranochromene analogs were synthesized and tested for antitubercular activity, with one compound, 7b, showing good activity. nih.gov While not direct cinnamamide hybrids, these studies demonstrate the principle of fusing heterocyclic systems with barbiturates to generate novel bioactive agents.
Table 2: Pre-clinical Data for a Representative Pyranochromene-Barbiturate Hybrid
| Compound ID | Target Organism/Assay | Activity (IC90) | Cytotoxicity (CC50) |
|---|
Data sourced from research on chromenyl barbiturate analogs. nih.gov
Isoxazole is a five-membered heterocycle that is a component of many biologically active compounds and approved drugs. rsc.org Hybridization of the cinnamamide scaffold with the isoxazole ring has yielded compounds with promising activities. For example, isoxazole-linked aryl cinnamic acid conjugates have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
In one study, compounds 18–20 demonstrated significant cytotoxicity in HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values in the low micromolar range. Another study led to the design of isoxazole-dihydropyrimidinone hybrids, where compound 10g was found to inhibit the early stages of adipogenesis, highlighting its potential for addressing obesity and dyslipidemia. nih.gov
Table 3: Cytotoxicity of Cinnamamide-Isoxazole Hybrids Against Cancer Cell Lines
| Compound ID | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) |
|---|---|---|
| 18 | 2.3 | 3.3 |
| 19 | 2.5 | 2.8 |
Data represents the half-maximal inhibitory concentration (IC50).
The cinnamamide scaffold has been fused with a wide variety of other heterocyclic rings to explore novel biological activities.
Thiadiazole Derivatives: A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities. rsc.org The most potent compound, 8f, showed excellent inhibition of several cancer cell lines, including Jurkat cells with an IC50 value of 0.035 µM. rsc.org Other research has focused on 1,2,4-thiadiazole-1,2,4-triazole derivatives, with several compounds demonstrating potent anticancer activity against breast, lung, and prostate cancer cell lines. nih.gov
Indole Derivatives: Novel indole-modified cinnamamide derivatives have been designed and synthesized, primarily as potential fungicides. nih.gov Several of these compounds exhibited 100% inhibition against Phytophthora infestans at a concentration of 50 mg/L. nih.gov Furthermore, compounds 8j, 9a, 9e, 9i, and 9j showed excellent in vivo activity (80-100% inhibition) against Pseudoperonospora cubensis at 100 mg/L. nih.gov
Thiophene Derivatives: Cinnamamide derivatives containing substituted 2-aminothiophenes have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. ashdin.com In these studies, compounds C8 and C9 exhibited good anti-inflammatory activity, showing 81.35% and 80.43% protection, respectively, in an in-vitro assay. ashdin.com From an antioxidant perspective, compounds C2, C5, C8, and C11 were found to be particularly active. ashdin.com
Table 4: Biological Activity of Various Heterocyclic-Fused Cinnamamide Derivatives
| Derivative Class | Compound(s) | Target/Assay | Key Finding |
|---|---|---|---|
| Indole-Cinnamamide | 8a, 8c, 8d, 8j, 9c, 9j | Phytophthora infestans | 100% inhibition at 50 mg/L nih.gov |
| Thiophene-Cinnamamide | C8, C9 | In-vitro anti-inflammatory | 81.35% and 80.43% protection ashdin.com |
Advanced Analytical Methodologies in Pre Clinical Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation of N-(1-(furan-2-yl)propan-2-yl)cinnamamide. These methods provide detailed information about the molecular framework, the electronic environment of individual atoms, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the carbon-hydrogen framework.
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the furan (B31954) ring, the cinnamoyl group's vinyl protons, the phenyl ring protons, and the aliphatic protons of the propan-2-yl linker. The coupling patterns and chemical shifts of the furan protons provide information about the substitution pattern. For similar furan-containing structures, proton signals for the furan ring typically appear in the aromatic region. mdpi.comnih.gov
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift, typically in the range of δ 146-166 ppm, as observed in other cinnamamide (B152044) derivatives. ashdin.com Aromatic carbons of the cinnamoyl group are typically observed between δ 128-129 ppm. ashdin.com
Infrared (IR) Spectroscopy: FTIR spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands. For instance, cinnamamide derivatives typically show a strong absorption for the N-H stretching vibration around 3259 cm⁻¹ and a C=O stretching vibration for the amide group around 1652 cm⁻¹. ashdin.com The C=C stretching of the alkene and aromatic rings would also be present.
A summary of expected spectroscopic data based on analogous compounds is presented below.
| Technique | Functional Group | Expected Chemical Shift/Frequency |
| ¹H NMR | Furan Protons | Aromatic Region (δ 6.0-7.5 ppm) |
| ¹H NMR | Cinnamoyl Vinyl Protons | Olefinic Region (δ 6.5-7.8 ppm) |
| ¹H NMR | Phenyl Protons | Aromatic Region (δ 7.2-7.8 ppm) |
| ¹³C NMR | Amide Carbonyl | δ 146-166 ppm |
| ¹³C NMR | Aromatic/Olefinic Carbons | δ 112-145 ppm |
| FTIR | N-H Stretch (Amide) | ~3260 cm⁻¹ |
| FTIR | C=O Stretch (Amide) | ~1650 cm⁻¹ |
Chromatographic Separation and Purity Assessment in Research Samples
Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment. A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier such as formic or phosphoric acid to improve peak shape. sielc.com The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector set at a wavelength where the chromophores of the molecule (furan, phenyl, and cinnamoyl groups) absorb significantly.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an alternative for purity analysis. For furan derivatives, capillary columns with phases like CP Sil 8 CB are often used. nist.gov The retention index can be a useful parameter for identification.
The table below outlines typical chromatographic conditions used for the analysis of similar furan and cinnamamide derivatives.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 silica | Acetonitrile/Water with acid modifier | UV-Vis |
| GC | Capillary (e.g., CP Sil 8 CB) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (ToF) or Orbitrap analyzer, can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the elemental composition of the molecule. For example, HRMS (ESI) has been used to confirm the mass of various furan derivatives. mdpi.comnih.gov
Future Research Directions and Therapeutic Prospects
Identification of Novel Molecular Targets for N-(1-(furan-2-yl)propan-2-yl)cinnamamide
The furan (B31954) ring is a versatile heterocyclic scaffold present in numerous compounds with diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyorientjchem.org Similarly, the cinnamamide (B152044) framework is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting activities such as antitumor, antioxidant, and antiviral effects. researchgate.net The combination of these two moieties in this compound suggests that it may interact with a variety of biological targets.
Future research should prioritize the identification of its specific molecular targets to elucidate its mechanism of action. Based on the activities of related compounds, several target classes are of particular interest:
Oncological Targets: Many furan and cinnamamide derivatives have demonstrated potent anticancer activity. utripoli.edu.lyontosight.ai Therefore, screening this compound against a panel of cancer-related targets is a logical first step. Potential targets could include protein kinases, histone deacetylases (HDACs), and components of apoptotic pathways. For instance, some furan derivatives have shown cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. ijabbr.comnih.govnih.gov
Inflammatory Pathway Components: Furan derivatives have been reported as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. Investigating the inhibitory potential of this compound against these and other pro-inflammatory mediators, such as cytokines and transcription factors like NF-κB, could reveal its utility in treating inflammatory disorders.
Microbial Enzymes: The antimicrobial properties of both furan and cinnamamide derivatives are well-documented. utripoli.edu.lymdpi.com Future studies could explore the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or fatty acid biosynthesis, as potential targets for this compound. mdpi.com
Table 1: Potential Molecular Targets for this compound
| Therapeutic Area | Potential Molecular Targets | Rationale based on Constituent Moieties |
|---|---|---|
| Oncology | Protein Kinases, HDACs, Apoptotic Pathway Proteins | Furan and cinnamamide derivatives have shown significant anticancer and antiproliferative activities. utripoli.edu.lyontosight.ai |
| Inflammation | COX, 5-LOX, Pro-inflammatory Cytokines | Furan-containing compounds are known to inhibit key enzymes in inflammatory pathways. |
| Infectious Diseases | Bacterial and Fungal-specific Enzymes | Both scaffolds are present in compounds with broad-spectrum antimicrobial properties. utripoli.edu.lymdpi.com |
| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE), MAO-B | Cinnamic acid hybrids are being explored as multi-target agents for Alzheimer's disease. researchgate.netmdpi.com |
Application in Advanced Pre-clinical Disease Models
Once promising in vitro activity and molecular targets have been identified, the next crucial step is to evaluate the efficacy of this compound in relevant preclinical disease models.
Oncology Models: Should the compound exhibit significant cytotoxicity against cancer cell lines, its in vivo anticancer efficacy could be assessed using xenograft models. Human tumor cells would be implanted in immunocompromised mice, which would then be treated with the compound to monitor effects on tumor growth, proliferation, and metastasis. nih.gov
Inflammatory Disease Models: For anti-inflammatory potential, models such as carrageenan-induced paw edema in rodents could be employed to assess acute anti-inflammatory effects. utripoli.edu.ly For chronic inflammatory conditions, models of arthritis or inflammatory bowel disease would be appropriate to evaluate long-term efficacy.
Infectious Disease Models: The in vivo antimicrobial activity could be tested in murine models of bacterial or fungal infections. These models are critical for determining the compound's ability to clear pathogens in a complex biological system.
Neurodegenerative Disease Models: Given the exploration of cinnamamide derivatives in the context of Alzheimer's disease, transgenic mouse models that develop amyloid plaques and cognitive deficits could be valuable for assessing the neuroprotective potential of this compound. researchgate.netmdpi.com
Multi-target Drug Design Based on the this compound Scaffold
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets. mdpi.com The this compound scaffold, combining two biologically active pharmacophores, is an excellent starting point for the development of MTDLs.
Future research in this area could involve:
Structural Optimization for Multi-Target Activity: The core structure of this compound can be systematically modified to enhance its affinity for multiple, distinct targets. For example, by altering the substitution patterns on both the furan and the phenyl rings, it may be possible to design derivatives that simultaneously inhibit a protein kinase and an inflammatory enzyme.
Hybrid Compound Synthesis: The cinnamamide portion of the molecule can be conjugated with other known pharmacophores to create novel hybrid compounds with synergistic activities. This strategy has been successfully employed in the development of potential treatments for Alzheimer's disease, where cinnamic acid has been combined with tacrine (B349632) or tryptamine (B22526) moieties to target both cholinesterases and amyloid-β aggregation. mdpi.com
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, will be invaluable for predicting the binding of this compound derivatives to multiple targets and for guiding the rational design of more potent MTDLs. mdpi.com This computational-led approach can streamline the drug discovery process and reduce the reliance on extensive high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
